Nonylcyclohexane
Overview
Description
Nonylcyclohexane, also known as cyclohexane, nonyl-, is a chemical compound with the molecular formula C₁₅H₃₀. It is a cycloalkane, which means it consists of a cyclohexane ring with a nonyl group attached to it. This compound is part of the larger family of hydrocarbons and is known for its stability and hydrophobic properties .
Scientific Research Applications
Nonylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent and a reference compound in gas chromatography due to its stability and non-polar nature.
Biology: this compound is studied for its interactions with biological membranes and its potential effects on membrane fluidity.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic properties.
Safety and Hazards
Mechanism of Action
Target of Action
Nonylcyclohexane, also known as 1-Cyclohexylnonane, is a chemical compound with the molecular formula C15H30
Biochemical Pathways
The biochemical pathways affected by this compound are not yet identified. Understanding the biochemical pathways influenced by this compound would provide insights into its downstream effects and potential therapeutic applications. This requires comprehensive studies on the compound’s interaction with various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonylcyclohexane can be synthesized through various methods. One common synthetic route involves the alkylation of cyclohexane with nonyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of nonylbenzene. This process involves the hydrogenation of nonylbenzene in the presence of a metal catalyst such as palladium or platinum at elevated temperatures and pressures. The resulting product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Nonylcyclohexane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nonylcyclohexanol and nonylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound is less common due to its already saturated nature, but it can be hydrogenated further under extreme conditions.
Substitution: this compound can undergo substitution reactions, particularly halogenation, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂) in the presence of light or heat
Major Products
Oxidation: Nonylcyclohexanol, nonylcyclohexanone
Substitution: Chlorothis compound, bromothis compound
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler cycloalkane with only a cyclohexane ring.
Decylcyclohexane: Similar to nonylcyclohexane but with a decyl group instead of a nonyl group.
Octylcyclohexane: Similar to this compound but with an octyl group instead of a nonyl group.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and molecular size. This makes it particularly useful in applications where moderate hydrophobic interactions are required, such as in certain drug delivery systems and as a solvent in chemical reactions .
Properties
IUPAC Name |
nonylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMFECCMAVQYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062685 | |
Record name | Cyclohexane, nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2883-02-5 | |
Record name | Nonylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2883-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, nonyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, nonyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexane, nonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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